1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the urea linkage.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea: Lacks the methyl group on the pyrazole ring.
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(difluoromethyl)phenyl]urea: Has a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both the methyl group on the pyrazole ring and the trifluoromethyl group
Properties
Molecular Formula |
C20H19F3N4O |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C20H19F3N4O/c1-27-13-16(12-25-27)15-8-6-14(7-9-15)10-11-24-19(28)26-18-5-3-2-4-17(18)20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H2,24,26,28) |
InChI Key |
ZCYVEUMAHVPITB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.